Section 1: Core Concepts and Physicochemical Properties
Section 1: Core Concepts and Physicochemical Properties
An In-Depth Technical Guide to Bis-maleimidomethyl ether (CAS: 15209-14-0) for Advanced Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis-maleimidomethyl ether (BMME). Moving beyond a simple datasheet, we will explore the core principles of its reactivity, the rationale behind its application in complex biological systems, and detailed protocols that ensure reproducible and meaningful results.
Bis-maleimidomethyl ether, identified by CAS number 15209-14-0, is a homobifunctional crosslinking agent.[1] Its structure features two maleimide groups connected by a short, flexible ether linkage. This symmetrical architecture makes it an invaluable tool for covalently linking two sulfhydryl (thiol) groups, forming stable thioether bonds.[2] This characteristic is central to its utility in creating intramolecular crosslinks within a single protein or intermolecular crosslinks between two thiol-containing molecules.[2][3]
The maleimide functional group is the cornerstone of BMME's utility. It exhibits a high degree of specificity for reaction with sulfhydryl groups under mild physiological conditions, a critical feature for applications involving sensitive biomolecules like proteins and peptides.
Table 1: Physicochemical Properties of Bis-maleimidomethyl ether
| Property | Value | Source(s) |
| CAS Number | 15209-14-0 | [1][2][4] |
| Molecular Formula | C₁₀H₈N₂O₅ | [2][4][5] |
| Molecular Weight | 236.18 g/mol | [2][4][5] |
| Appearance | White solid | [2] |
| Melting Point | 127 - 132 °C | [2] |
| Synonyms | BMME, N,N'-(Oxydimethylene)bismaleimide, 1,1'-[Oxybis(methylene)]bis-1H-pyrrole-2,5-dione | [1][2][4] |
| Reactivity | Reacts with sulfhydryl groups (thiols) | [1] |
Section 2: The Chemistry of Thiol-Maleimide Conjugation: A Mechanistic Perspective
Understanding the underlying reaction mechanism is paramount to designing successful conjugation strategies. The reaction between a maleimide and a thiol proceeds via a Michael addition. This is not simply a mixing of two reagents; it's a carefully controlled process governed by factors like pH, which dictates the availability of the reactive species.
The Causality of pH in Thiol-Maleimide Reactions: The key to this reaction is the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). The rate of the conjugation reaction is therefore highly pH-dependent.
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Below pH 6.5: The thiol group is predominantly protonated. The reaction proceeds very slowly due to the low concentration of the reactive thiolate.
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pH 6.5 - 7.5: This is the optimal range for most bioconjugation applications. It represents a critical balance: the concentration of the thiolate anion is sufficient for a rapid and efficient reaction, while the pH is low enough to minimize the competing hydrolysis of the maleimide ring itself.
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Above pH 8.0: While the reaction with thiols can be very fast, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring and renders it unreactive. This side reaction can significantly reduce conjugation efficiency.
Therefore, the choice of a buffer system in the pH 6.5-7.5 range is a deliberate decision to maximize the desired thioether bond formation while preserving the integrity of the crosslinker.
Caption: Reaction mechanism for thiol-maleimide conjugation.
Section 3: Field-Proven Applications and Experimental Design
BMME's ability to bridge sulfhydryl groups makes it a versatile tool in various research and development areas, from basic protein chemistry to therapeutic development.
Application Spotlight: Intramolecular Crosslinking of Hemoglobin
A notable application of BMME is its use as an antisickling agent for red blood cells.[6] In a key study, researchers demonstrated that BMME readily traverses the red cell membrane and forms a covalent, intramolecular crosslink within hemoglobin S.[6] Specifically, it links the sulfhydryl group of a cysteine residue (beta-93 Cys) and the imidazolyl side chain of a histidine residue (beta-97 His).[6] This internal "stapling" of the protein alters its quaternary structure, stabilizing it in a conformation that is resistant to the sickling process upon deoxygenation.[6] This example powerfully illustrates how a short, specific crosslinker can be used to modulate protein conformation and function to achieve a therapeutic effect.
Application in Bioconjugate Development: Protein-Protein Crosslinking
In drug development and diagnostics, creating defined protein-protein conjugates is often necessary. BMME can be used to link two different proteins (Protein A and Protein B), provided each has an available sulfhydryl group. The workflow requires careful planning to ensure specificity and efficiency.
Caption: Workflow for creating protein-protein conjugates using BMME.
Section 4: Self-Validating Experimental Protocol
This protocol provides a robust, step-by-step methodology for crosslinking two generic thiol-containing proteins. Each step includes explanatory notes grounded in chemical principles to ensure the protocol is self-validating.
Protocol: Intermolecular Crosslinking of Protein A-SH and Protein B-SH
1. Reagent Preparation (The Foundation of Reproducibility)
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Protein Solutions:
-
Prepare stock solutions of Protein A and Protein B at a known concentration (e.g., 1-5 mg/mL) in a conjugation buffer.
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Expert Insight: A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) is an excellent choice as it buffers effectively in the optimal reaction range and is non-reactive. Avoid buffers containing primary amines (like Tris) if any amine-reactive chemistry is also being considered, and ensure any thiol-based reducing agents (like DTT or TCEP) from previous steps have been removed via dialysis or a desalting column.
-
-
BMME Stock Solution:
-
BMME is not soluble in aqueous buffers.[3] Prepare a fresh 10-20 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Expert Insight: Using anhydrous solvent is critical, as moisture can slowly hydrolyze the maleimide groups. "Immediately before use" is a key instruction; letting the stock solution sit for hours can lead to a loss of reactivity and inconsistent results.
-
2. The Conjugation Reaction (Controlled Stoichiometry)
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Combine Protein A and Protein B in the conjugation buffer at the desired molar ratio (e.g., 1:1).
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Add the BMME stock solution to the protein mixture to achieve a final molar excess of BMME over the total protein concentration.
-
Expert Insight: The optimal BMME-to-protein ratio must be determined empirically. Start with a 10-fold molar excess. A higher excess can increase the rate of reaction but also risks forming unwanted modifications or protein aggregation. The final concentration of DMSO/DMF in the reaction should be kept low (ideally <10% v/v) to avoid protein denaturation.
-
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Expert Insight: The choice of temperature and time is a trade-off. Room temperature is faster, but 4°C can be gentler for sensitive proteins and allows for better control over the reaction progress, minimizing potential side reactions.
-
3. Quenching (A Definitive Endpoint)
-
Stop the reaction by adding a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Expert Insight: This step is non-negotiable for achieving a defined product. The quencher is a small molecule thiol that reacts with any remaining unreacted maleimide groups on BMME, preventing further, unwanted crosslinking during downstream processing and analysis.
4. Purification and Analysis (Validation of Success)
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Purification: Remove excess crosslinker and unreacted proteins using a method appropriate for the size of your conjugate, such as Size Exclusion Chromatography (SEC) or dialysis.
-
Analysis:
-
SDS-PAGE: This is the primary method for validation. When run under non-reducing conditions, a successful crosslink between Protein A (e.g., 50 kDa) and Protein B (e.g., 25 kDa) will show a new band at a higher molecular weight (~75 kDa), in addition to bands for the starting materials.
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Mass Spectrometry (LC-MS): For unambiguous confirmation, mass spectrometry can verify the exact mass of the final conjugate.
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Section 5: Safety, Storage, and Handling
Scientific integrity demands a commitment to safety. BMME must be handled with appropriate precautions.
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Hazard Profile: BMME is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]
-
Handling: Always handle this reagent in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Storage: Store BMME at 0 - 8 °C, protected from moisture.[2] The container should be kept tightly sealed to prevent degradation.[8]
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Bispecific Antibody-Drug Conjugates: Clinical Development and Future Directions - Stellarix. [Link]
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Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC - NIH. [Link]
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Bis(N-maleimidomethyl)ether | C10H8N2O5 | CID 84836 - PubChem - NIH. [Link]
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BIS(N-MALEIMIDOMETHYL) ETHER - gsrs. [Link]
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Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. [Link]
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- US3954878A - Synthesis of bis(2-substituted ethylthiomethyl)
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Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. [Link]
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SAFETY DATA SHEET - Webflow. [Link]
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Bis(Chloromethyl) Ether - Safety Data Sheet. [Link]
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BIS(2-DIMETHYLAMINOETHYL) ETHER | Occupational Safety and Health Administration. [Link]
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Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. [Link]
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